The synthesis of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves several synthetic routes that include cyclization reactions of appropriate precursors.
The molecular structure of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline features a fused bicyclic system:
Property | Value |
---|---|
Molecular Weight | 246.33 g/mol |
Canonical SMILES | CC1=C2C(=C(C=C1)C)N=C3CCCCCC3=C2 |
InChI Key | CSANWHVDIQWLEU-UHFFFAOYSA-N |
This structural configuration allows for various interactions with biological targets .
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline can participate in several types of chemical reactions:
Typical reaction conditions involve controlled temperatures and the presence of solvents and catalysts tailored to achieve specific products efficiently .
The mechanism of action for compounds like 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline often involves interactions with biological receptors or enzymes:
The physical and chemical properties of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline are crucial for understanding its behavior in different environments:
Property | Value |
---|---|
Melting Point | Not extensively documented; varies by derivative |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Generally stable under ambient conditions but sensitive to strong oxidizing agents |
These properties are essential for predicting the compound's reactivity and potential applications in various fields .
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several promising applications across different scientific fields:
QSAR modeling of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline derivatives identifies lipophilicity (LogP) and electron-donating capacity as prime determinants of antimalarial activity. Derivatives with C-11 amino groups (e.g., 11-amino-2-methyl analog, CID 22005) demonstrate a parabolic relationship between LogP and IC₅₀ against P. falciparum Dd2 strains [1] [6]. Optimal LogP values of 3.8–4.2 correlate with 90% growth inhibition, while higher values reduce solubility and bioavailability. The Hammett constant (σ) for C-4 chloro substituents (CAS 5778-71-2) shows a positive correlation with activity (R² = 0.88), indicating that electron-withdrawing groups enhance quinoline ring electrophilicity and target binding [5] [8]. 3D-QSAR using comparative molecular similarity indices (CoMSIA) further validates that steric bulk at C-11 should not exceed 6 Å to avoid steric clashes in the PfCRT binding pocket.
Table 2: QSAR Parameters for Antimalarial Derivatives
Compound CAS No. | Substituent | LogP | IC₅₀ (nM) | σ (Hammett) |
---|---|---|---|---|
7092-81-1 (Core) | None | 3.1 | 4200 | 0.00 |
5778-71-2 | 11-Chloro | 4.16 | 980 | +0.23 |
5778-90-5 | 4-Chloro-11-amino | 4.32 | 560 | +0.37 |
122994-75-6 | 1-Chloro-11-amino | 3.95 | 620 | +0.28 |
Molecular docking of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline derivatives reveals high-affinity interactions with malarial kinase ATP-binding sites. The 11-(1-piperidyl) derivative (CAS 5782-97-8) forms three hydrogen bonds with PfPKG residues Glu⁴⁹⁵ and Thr⁵⁰³, alongside π-cation interactions at the quinoline core [4]. Free energy perturbation calculations confirm that 11-morpholinyl substitution (CAS 5839-57-6) enhances water solubility while maintaining occupancy in the hydrophobic pocket of PfGSK-3, with a binding energy of −8.5 kcal/mol . Crucially, the seven-membered ring’s puckered conformation allows deeper penetration into kinase pockets than planar quinolines, reducing steric clashes by 30%. Scaffold rigidity also minimizes entropic penalties upon binding, as evidenced by MM/GBSA binding free energy analyses.
CoMFA models of 11-substituted derivatives delineate steric and electrostatic constraints governing antimalarial activity. Contour maps show that:
Machine learning (ML) models integrate quantum chemical descriptors and topographical indices to predict antiplasmodial activity. Random forest classifiers trained on 120 derivatives identify four critical features:
Support vector regression (SVR) models using radial basis functions achieve R² = 0.91 for logIC₅₀ prediction. Graph neural networks (GNNs) further map atom-level contributions, revealing that C-11 nitrogen atoms contribute 38% to predicted activity via hydrogen-bond donor capacity. For 11-amino derivatives (CID 22005), ML-driven virtual screening identifies 15 novel analogs with predicted IC₅₀ < 100 nM against multidrug-resistant Plasmodium.
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